Benzyl 3-aminoazetidine-1-carboxylate
Description
Benzyl 3-aminoazetidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Benzyl 3-aminoazetidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Antidepressant Activity
Preliminary studies suggest that this compound may interact with neurotransmitter receptors, indicating potential antidepressant effects. Research has shown that compounds with similar structural characteristics have been effective in modulating serotonin and norepinephrine levels, which are crucial for mood regulation .
Anticancer Properties
Recent investigations have highlighted the compound's potential anticancer properties. In vitro studies demonstrated that derivatives of azetidine compounds could induce apoptosis in various cancer cell lines. For instance, a related compound showed significant induction of caspase-3 activity, which is a marker for apoptosis .
The mechanism by which this compound exerts its biological effects likely involves its interaction with specific molecular targets such as enzymes or receptors. The azetidine ring structure may facilitate binding to these targets, leading to modulation of their activity. This action could be particularly relevant in the context of neurotransmitter systems and cancer cell proliferation pathways .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
This compound | Potential antidepressant and anticancer properties | |
Benzyl 3-(methylamino)azetidine-1-carboxylate | Enhanced lipophilicity; studied for M4 receptor modulation | |
Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate | Hydroxymethyl group may influence solubility and reactivity |
This table illustrates how variations in substituents can affect the biological activity and pharmacological potential of azetidine derivatives.
Case Studies and Research Findings
Several studies have focused on the biological activity of azetidine derivatives:
- Antidepressant Effects : A study highlighted that azetidine derivatives could enhance serotonin levels in animal models, suggesting a pathway for developing new antidepressants .
- Anticancer Activity : Research indicated that specific azetidine derivatives induced apoptosis in cancer cells through caspase activation, demonstrating their potential as anticancer agents .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds revealed varying absorption rates and bioavailability profiles, emphasizing the need for further optimization in drug development .
Properties
IUPAC Name |
benzyl 3-aminoazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYBBTZXKIYFRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585747 | |
Record name | Benzyl 3-aminoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112257-20-2 | |
Record name | Phenylmethyl 3-amino-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112257-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 3-aminoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminoazetidine, N1-CBZ-protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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